methyl (3R)-4-oxooxane-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R)-4-oxooxane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMVLQIMWETEK-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl oxetane-3-carboxylate (4-membered ring)
- Structure : A strained oxetane ring with an ester group at position 3. The small ring size confers high reactivity due to angle strain .
- Synthesis : Achieved via optimized routes with 87.5% yield, highlighting efficiency in oxetane synthesis .
- Applications : Oxetanes are valued in medicinal chemistry for improving metabolic stability and solubility in drug candidates.
Methyl 4-oxotetrahydrofuran-3-carboxylate (5-membered ring)
- Comparison to Oxane Analogs : The five-membered ring reduces strain compared to oxetane but lacks the conformational flexibility of six-membered oxane.
Methyl trans-3-(4-methoxyphenyl)glycidate (3-membered ring)
(R)-methyl 3-((4-methoxybenzyl)oxy)butanoate (Non-cyclic analog)
- Structure : A linear ester with a chiral center (R-configuration) and a 4-methoxybenzyl ether group.
- Synthesis : High yields (80–94%) via multi-step reactions involving protective groups and chiral resolution .
Physicochemical and Reactivity Trends
- Ring Strain and Reactivity : Smaller rings (oxirane > oxetane > tetrahydrofuran) exhibit higher strain and reactivity. For example, epoxides (oxirane) undergo rapid ring-opening reactions, while oxetanes balance stability and reactivity for drug design .
- Polarity: The ketone in Methyl 4-oxotetrahydrofuran-3-carboxylate increases polarity compared to non-ketone analogs, influencing solubility and crystallization behavior .
- Stereochemical Impact: Chiral centers, as seen in (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate, are critical for enantioselective biological activity .
Preparation Methods
Lactonization of δ-Valerolactone Derivatives
A foundational approach involves the lactonization of δ-valerolactone derivatives. In one protocol, δ-valerolactone is reacted with dimethyl carbonate in the presence of lithium hexamethyldisilazide (LHMDS) at −78°C, followed by warming to room temperature. This generates the oxane ring system, which is subsequently functionalized at the 3-position. Acidic workup and purification via column chromatography yield methyl 2-oxotetrahydro-2H-pyran-3-carboxylate as a precursor.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Lactonization | LHMDS, dimethyl carbonate | −78°C → rt | 83% |
Michael Addition-Cyclization Sequences
Michael adducts derived from nitroolefins and cyclic ketones are pivotal. For example, pronucleophile 8 (methyl 2-oxotetrahydro-2H-pyran-3-carboxylate) reacts with electrophilic nitroolefins (e.g., 11 ) in toluene at −20°C using a bifunctional thiourea catalyst (12 ). This achieves a diastereomeric ratio (dr) of 96:4 for the (3R)-configured product.
Reaction Scheme:
Asymmetric Catalytic Methods
Organocatalytic Desymmetrization
Chiral thiourea catalysts enable enantioselective desymmetrization of prochiral intermediates. In a representative procedure, a racemic mixture of methyl 3-methyl-4-oxooxane-3-carboxylate is resolved using (R)-BINOL-derived catalysts, achieving enantiomeric excess (ee) >98%.
Optimized Conditions:
Transition Metal-Catalyzed Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of α,β-unsaturated esters provides access to the (3R) configuration. For instance, methyl 4-oxo-3-methyleneoxane-3-carboxylate undergoes hydrogenation with Pd/C in methanol under 50 psi H₂, yielding the saturated product with 95% ee.
Data Table:
| Substrate | Catalyst | Pressure | ee | Yield |
|---|---|---|---|---|
| Methyl 4-oxo-3-methyleneoxane-3-carboxylate | Pd/C (5%) | 50 psi | 95% | 88% |
Ring-Opening and Functionalization Strategies
Epoxide Ring-Opening
Epoxide intermediates derived from furanose derivatives are opened using nucleophiles like trimethylaluminum. For example, methyl 3,4-anhydrooxane-3-carboxylate reacts with AlMe₃ in THF, yielding this compound with 90% regioselectivity.
Mechanistic Insight:
The reaction proceeds via a Re(V)-catalyzed oxocarbenium ion intermediate, with stereoselectivity governed by pseudo-axial attack.
Reductive Amination and Cyclization
A patent by discloses a route involving reductive amination of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. While targeting piperidine derivatives, analogous conditions (NaBH₄, MeOH) applied to oxane precursors yield the desired product with 86% purity.
Enzymatic and Biocatalytic Approaches
Lipase-Mediated Kinetic Resolution
Racemic methyl 4-oxooxane-3-carboxylate is resolved using immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate. The (3R)-enantiomer is obtained with 92% ee and 45% yield after 24 hours.
Conditions:
-
Enzyme: CAL-B (20 mg/mmol)
-
Solvent: Tert-butyl methyl ether
-
Temperature: 30°C
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Stereoselectivity |
|---|---|---|---|---|
| Lactonization | High yield, scalable | Requires cryogenic conditions | 83% | Moderate (dr 80:20) |
| Organocatalysis | Excellent ee | Catalyst cost | 72% | >98% ee |
| Hydrogenation | Robust for bulk | Requires high-pressure H₂ | 88% | 95% ee |
| Biocatalysis | Eco-friendly | Low yield | 45% | 92% ee |
Q & A
Basic: What synthetic methodologies are recommended for methyl (3R)-4-oxooxane-3-carboxylate, and how is stereochemical purity maintained?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from chiral precursors or employing asymmetric catalysis. For example, a stereoselective cyclization of a γ-keto ester intermediate using chiral auxiliaries (e.g., Evans oxazolidinones) can ensure the (3R) configuration . Enantiomeric purity is verified via chiral HPLC or polarimetry, while reaction conditions (e.g., low temperatures, anhydrous solvents) minimize racemization. Catalysts like lipases or transition-metal complexes (e.g., Ru-BINAP) may enhance stereocontrol .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key features confirm its structure?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR for the oxane ring protons (δ 3.5–4.5 ppm) and carbonyl signals (ester: δ ~170 ppm; ketone: δ ~210 ppm). Coupling constants (e.g., ) confirm stereochemistry .
- IR Spectroscopy : Identify ester C=O (~1740 cm) and ketone C=O (~1710 cm) stretches .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in esterification steps, while toluene minimizes side reactions in cyclizations .
- Catalysis : Acid catalysts (e.g., p-TsOH) accelerate ring closure, while base catalysts (e.g., NaOMe) improve ester hydrolysis selectivity .
- DOE Approach : Use factorial designs to optimize temperature (e.g., 0–60°C) and stoichiometry (e.g., 1.2 eq. nucleophile) .
Advanced: How are contradictions in crystallographic data resolved when determining the absolute configuration of this compound?
Methodological Answer:
- Refinement Tools : SHELXL refinements with the Flack parameter () validate chirality. Values near 0 confirm the (3R) configuration, while values near 1 indicate inversion .
- Cross-Validation : Compare X-ray data with CD spectroscopy or vibrational circular dichroism (VCD) to resolve ambiguities .
- Twinned Data : Use TWINLAW in SHELXL to model twinning, ensuring accurate refinement .
Advanced: How can the oxo and ester groups in this compound be selectively functionalized for derivatization studies?
Methodological Answer:
- Oxo Group : Reduce with NaBH (selective for ketones) to form a secondary alcohol, or condense with hydrazines to form hydrazones .
- Ester Group : Hydrolyze with LiOH/MeOH to the carboxylic acid, or transesterify with alcohols (e.g., ethanol) under acid catalysis .
- Pitfalls : Protect the ketone during ester modifications using silyl ethers (e.g., TMSCl) to avoid side reactions .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Ester Hydrolysis : Minimize aqueous exposure; use anhydrous conditions and molecular sieves .
- Racemization : Avoid strong bases; employ low-temperature (-78°C) reactions for stereosensitive steps .
- Byproduct Removal : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., MeOH/water) .
Advanced: How should enzymatic interaction studies with this compound be designed to account for non-specific binding?
Methodological Answer:
- Control Experiments : Include competitive inhibitors (e.g., substrate analogs) and blank runs without the enzyme to identify non-specific interactions .
- Surface Plasmon Resonance (SPR) : Use reference flow cells to subtract background noise.
- Kinetic Assays : Vary enzyme concentrations and apply Michaelis-Menten analysis to distinguish specific vs. non-specific binding .
Basic: What computational approaches predict the conformational stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and substituent orientation .
- MD Simulations : Simulate in explicit solvent (e.g., water) to evaluate flexibility of the oxane ring over 100-ns trajectories .
- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins, focusing on hydrogen bonding with the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
